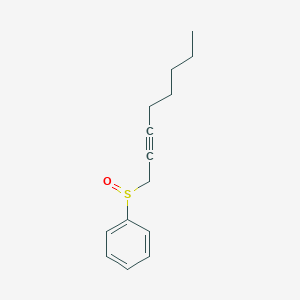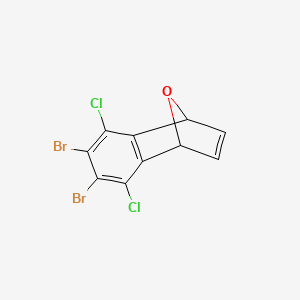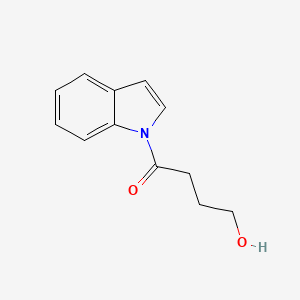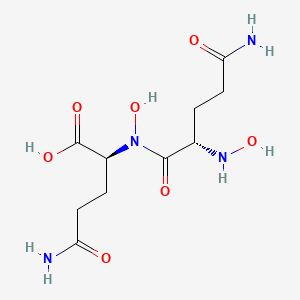![molecular formula C15H15BO3 B12542344 2-[2-(4-Methoxyphenyl)ethyl]-2H-1,3,2-benzodioxaborole CAS No. 143969-34-0](/img/structure/B12542344.png)
2-[2-(4-Methoxyphenyl)ethyl]-2H-1,3,2-benzodioxaborole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(4-Methoxyphenyl)ethyl]-2H-1,3,2-benzodioxaborole is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a benzodioxaborole ring fused with a methoxyphenyl group. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Methoxyphenyl)ethyl]-2H-1,3,2-benzodioxaborole typically involves the reaction of 4-methoxyphenethyl bromide with 2,2-dimethyl-1,3-propanediol in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired boronic ester .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(4-Methoxyphenyl)ethyl]-2H-1,3,2-benzodioxaborole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or borates.
Reduction: Reduction reactions can convert the boronic ester to its corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts like palladium or nickel, along with suitable ligands.
Major Products
The major products formed from these reactions include boronic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-[2-(4-Methoxyphenyl)ethyl]-2H-1,3,2-benzodioxaborole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-[2-(4-Methoxyphenyl)ethyl]-2H-1,3,2-benzodioxaborole involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, leading to the formation of boronate esters. This interaction is crucial in many biological and chemical processes, including enzyme inhibition and signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxyphenethylamine: This compound shares the methoxyphenyl group but lacks the boronic ester functionality.
2-(4-Methoxyphenethyl)-4H-chromen-4-one: Similar in structure but contains a chromone ring instead of a benzodioxaborole ring.
4-Methoxyphenethyl alcohol: Contains the methoxyphenyl group but is an alcohol rather than a boronic ester.
Uniqueness
2-[2-(4-Methoxyphenyl)ethyl]-2H-1,3,2-benzodioxaborole is unique due to its boronic ester functionality, which imparts distinct reactivity and applications in organic synthesis and medicinal chemistry. The presence of the benzodioxaborole ring enhances its stability and ability to form complexes with various molecular targets, making it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
143969-34-0 |
|---|---|
Molekularformel |
C15H15BO3 |
Molekulargewicht |
254.09 g/mol |
IUPAC-Name |
2-[2-(4-methoxyphenyl)ethyl]-1,3,2-benzodioxaborole |
InChI |
InChI=1S/C15H15BO3/c1-17-13-8-6-12(7-9-13)10-11-16-18-14-4-2-3-5-15(14)19-16/h2-9H,10-11H2,1H3 |
InChI-Schlüssel |
BMCWIXSXZXEHBH-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC2=CC=CC=C2O1)CCC3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


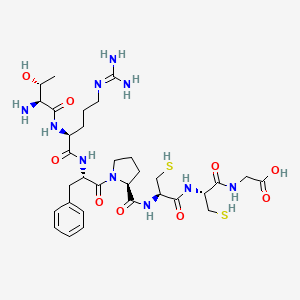
![(2S)-2-{(2-Fluorophenyl)[(2-methoxyphenyl)sulfanyl]methyl}morpholine](/img/structure/B12542275.png)
![Pyrimido[5,4-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy-](/img/structure/B12542284.png)
![Diethyl (2-aminobicyclo[2.2.1]heptan-2-yl)phosphonate](/img/structure/B12542287.png)
![[1,1'-Biphenyl]-2-ol, 3-(2,3,4,5-tetramethylcyclopentadienyl)-](/img/structure/B12542288.png)
![Stannane, tributyl[[[1-(2-propenyl)octyl]oxy]methyl]-](/img/structure/B12542299.png)
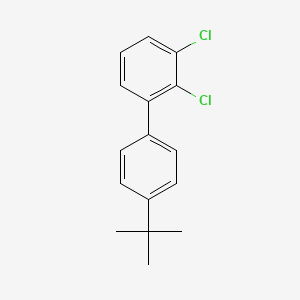
![1,2-Bis[2-(dimethylethoxysilyl)-5-methoxyphenyl]ethyne](/img/structure/B12542320.png)
